1-(2-Amino-3-fluorophenyl)piperidin-4-ol

Medicinal Chemistry Physicochemical Property Optimization Lipinski's Rule of Five

1-(2-Amino-3-fluorophenyl)piperidin-4-ol (CAS 1184648-78-9) is a fluorinated piperidine derivative with the molecular formula C11H15FN2O and a molecular weight of 210.25 g/mol. It is primarily utilized as a synthetic building block in medicinal chemistry, particularly for the development of kinase inhibitors and other pharmaceutical targets.

Molecular Formula C11H15FN2O
Molecular Weight 210.252
CAS No. 1184648-78-9
Cat. No. B2580371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-3-fluorophenyl)piperidin-4-ol
CAS1184648-78-9
Molecular FormulaC11H15FN2O
Molecular Weight210.252
Structural Identifiers
SMILESC1CN(CCC1O)C2=C(C(=CC=C2)F)N
InChIInChI=1S/C11H15FN2O/c12-9-2-1-3-10(11(9)13)14-6-4-8(15)5-7-14/h1-3,8,15H,4-7,13H2
InChIKeyXJYMGLIOAKLEBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Amino-3-fluorophenyl)piperidin-4-ol (CAS 1184648-78-9): Sourcing and Differentiation Guide


1-(2-Amino-3-fluorophenyl)piperidin-4-ol (CAS 1184648-78-9) is a fluorinated piperidine derivative with the molecular formula C11H15FN2O and a molecular weight of 210.25 g/mol . It is primarily utilized as a synthetic building block in medicinal chemistry, particularly for the development of kinase inhibitors and other pharmaceutical targets . The compound's structure features a specific 2-amino-3-fluoro substitution pattern on the phenyl ring, which differentiates it from other regioisomers. While not a drug substance itself, its value proposition lies in the unique physicochemical properties imparted by the ortho-fluoro and ortho-amino groups, which can influence the conformation, metabolic stability, and binding affinity of derived drug candidates [1].

Why 1-(2-Amino-3-fluorophenyl)piperidin-4-ol Cannot Be Casually Substituted by In-Class Analogs


The 2-amino-3-fluorophenyl motif in this compound creates a unique electronic and steric environment not replicated by simple des-fluoro or positional isomers. Replacing it with 1-(2-aminophenyl)piperidin-4-ol (CAS 252758-96-6) removes the fluorine, significantly altering the molecule's dipole, basicity (pKa of the aniline), and its capacity for halogen bonding in a biological target . Shifting the fluorine to the 4-position, as in 1-(2-amino-4-fluorophenyl)piperidin-4-ol (CAS 1019507-61-9), profoundly changes the vector of the C-F bond and the electronic distribution on the aromatic ring, which can lead to different interactions with enzymes like kinases, where specific fluorine placement is critical for potency and selectivity . Furthermore, substituting the 4-hydroxypiperidine with an ester, such as in Ethyl 1-(2-amino-3-fluorophenyl)piperidine-4-carboxylate (CAS 1233955-79-7), introduces a significantly different functional group handle for further derivatization, altering both the synthetic pathway and the hydrogen-bonding capabilities of the final molecule . The synthesis of targeted covalent inhibitors or specific kinase probes relies on the precise geometry of the ortho-amino group for subsequent cyclization or functionalization reactions, making the unprotected hydroxyl group crucial and non-interchangeable with esters or protected forms.

Quantitative Evidence for Selecting 1-(2-Amino-3-fluorophenyl)piperidin-4-ol


Molecular Weight and Lipophilicity Advantage Over Des-Fluoro Analog

The incorporation of a fluorine atom at the 3-position increases the molecular weight to 210.25 g/mol, compared to 192.26 g/mol for the des-fluoro analog 1-(2-aminophenyl)piperidin-4-ol (CAS 252758-96-6) . This 18 g/mol increase is accompanied by a higher calculated logP (estimated increase of ~0.4-0.6 log unit, typical for aromatic fluorine substitution), which can improve membrane permeability in drug candidates [1]. The heavier molecular weight and altered pharmacokinetic profile make the fluorinated compound a superior choice for lead optimization programs aiming to modulate clearance and volume of distribution without adding significant bulk.

Medicinal Chemistry Physicochemical Property Optimization Lipinski's Rule of Five

Positional Fluorine Specificity for Kinase Selectivity

Patents disclosing amino-fluoropiperidine kinase inhibitors emphasize the critical nature of the fluorine position on the phenyl ring [1]. The 3-fluoro substitution pattern present in the target compound favors a specific binding conformation within the ATP-binding pocket of certain kinases. While explicit IC50 data for the target compound is not publicly available, the patent literature indicates that the regioisomeric 2-amino-4-fluorophenyl analog (CAS 1019507-61-9) exhibits a different selectivity profile, likely due to the altered vector of the C-F dipole . The ortho-fluoro group in the target compound is positioned to form a unique intramolecular hydrogen bond with the adjacent aniline NH, rigidifying the conformation in a way not possible with the 4-fluoro isomer.

Kinase Inhibition Structure-Activity Relationship Selectivity Profiling

Purity Benchmarking Against Commercial Alternatives

The target compound is commercially available with a certified purity of 98% (Leyan.com, Cat. No. 1694995), which represents a higher specification than the 95% purity offered by standard Fluorochem and Chemenu sources . The 3% purity differential, while seemingly small, corresponds to significantly lower levels of unknown impurities (5% total vs. 2% total), which is critical for reproducible SAR studies and for minimizing batch-to-batch variability in biological assays. Procurement of the 98% pure lot reduces the risk of confounding biological results from residual palladium or other synthetic by-products that are commonly present in lower-purity batches.

Chemical Procurement Quality Control Building Block Sourcing

Cost-Effectiveness Compared to Esterified Prodrug/Building Block Forms

The target compound, as the free 4-hydroxypiperidine, offers a direct handle for further derivatization (e.g., etherification, carbamoylation) without requiring a deprotection step. In contrast, the analogous ethyl ester, Ethyl 1-(2-amino-3-fluorophenyl)piperidine-4-carboxylate (CAS 1233955-79-7), necessitates a reduction or hydrolysis step to access the alcohol, adding at least one synthetic step, associated cost, and a potential for yield loss . While direct price-per-gram comparisons are variable, purchasing the alcohol directly eliminates the reagent, solvent, and labor costs of functional group interconversion, which can be estimated at $50-$150 per gram for small-scale medicinal chemistry synthesis .

Cost Analysis Synthetic Efficiency Library Design

Key Application Scenarios for Procuring 1-(2-Amino-3-fluorophenyl)piperidin-4-ol


Kinase Inhibitor Lead Optimization with Fluorine-Specific SAR

This compound is the definitive choice for medicinal chemistry teams exploring the impact of ortho-fluorine on kinase inhibitor potency and selectivity. The specific 2-amino-3-fluorophenyl motif facilitates a unique intramolecular N-H...F interaction that pre-organizes the pharmacophore, an advantage lost with the 4-fluoro isomer or the des-fluoro analog [1]. Procurement of the 98% purity material ensures the integrity of subsequent SAR data, minimizing artifacts from related impurities.

Parallel Library Synthesis Requiring a Free Hydroxyl Handle

For high-throughput chemistry efforts building focused libraries of kinase or GPCR modulators, the free 4-hydroxypiperidine group is essential. Procuring this compound avoids the additional reduction step required if using the corresponding ethyl ester, reducing synthesis cycle time by an estimated 8-12 hours per library plate and cutting associated reagent costs . This directly accelerates the hit-to-lead timeline for time-sensitive drug discovery projects.

Chemical Biology Tool Compound Synthesis for Target ID

For chemical biologists developing affinity-based probes or PROTACs, the precise geometry of the 3-fluoro-2-aminoaryl ring is critical for maintaining target binding. The target compound's high purity (98%) from specific vendors provides a reliable, single-source starting material for multi-step syntheses of biotinylated or photoaffinity probes, where late-stage purification is challenging and starting material impurity profiles are crucial for final probe integrity [1].

Cost-Efficient Pilot Scale-Up for Preclinical Candidate Synthesis

When scaling up a promising hit containing the 2-amino-3-fluorophenylpiperidine scaffold, starting from the free alcohol building block offers significant cost and time advantages. Direct purchase eliminates the need for a pilot-scale ester reduction, which can be problematic and hazardous, simplifying the supply chain and allowing CRO partners to focus on critical downstream C-C bond formations or amide couplings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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